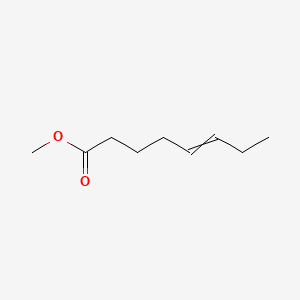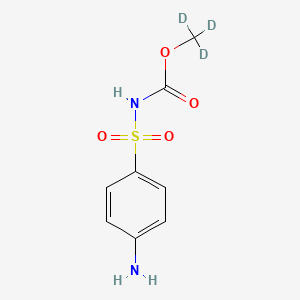
Asulam-d3 (methoxy-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asulam-d3 (methoxy-d3) is a deuterated form of asulam, a well-known herbicide. The deuterium labeling is used to trace the compound in various analytical and research applications. Asulam itself is a carbamate herbicide that inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in plants.
Métodos De Preparación
The synthesis of Asulam-d3 (methoxy-d3) involves the incorporation of deuterium atoms into the methoxy group of asulam. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. Industrial production methods typically involve the use of deuterated methanol in the presence of a catalyst to replace the hydrogen atoms with deuterium.
Análisis De Reacciones Químicas
Asulam-d3 (methoxy-d3) undergoes similar chemical reactions as its non-deuterated counterpart. These include:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Asulam-d3 (methoxy-d3) is used extensively in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to trace and quantify the presence of asulam in various samples.
Biology: Employed in studies to understand the metabolic pathways and degradation of asulam in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of asulam.
Industry: Applied in environmental monitoring to detect and measure the levels of asulam in soil and water samples.
Mecanismo De Acción
Asulam-d3 (methoxy-d3) exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folate in plants. This inhibition leads to a deficiency in folate, ultimately causing the death of the plant. The molecular targets and pathways involved are similar to those of non-deuterated asulam.
Comparación Con Compuestos Similares
Asulam-d3 (methoxy-d3) is unique due to its deuterium labeling, which allows for precise tracing and quantification in various analytical applications. Similar compounds include:
Asulam: The non-deuterated form, used primarily as a herbicide.
Deuterated herbicides: Other herbicides labeled with deuterium for similar analytical purposes.
The uniqueness of Asulam-d3 (methoxy-d3) lies in its specific application in research and analytical studies, where the deuterium labeling provides an advantage in tracing and quantification.
Propiedades
Fórmula molecular |
C8H10N2O4S |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
trideuteriomethyl N-(4-aminophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11)/i1D3 |
Clave InChI |
VGPYEHKOIGNJKV-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
SMILES canónico |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


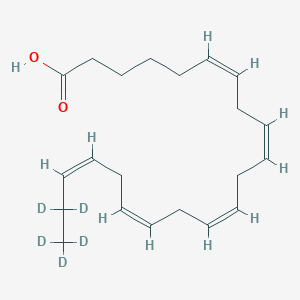
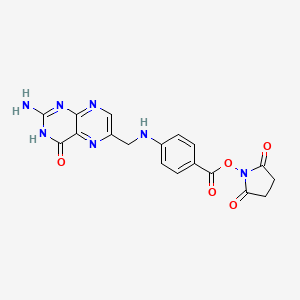
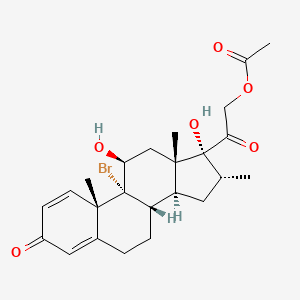
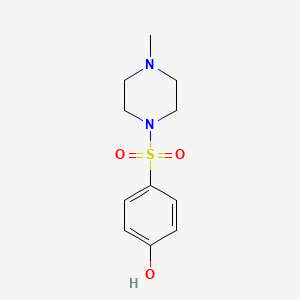
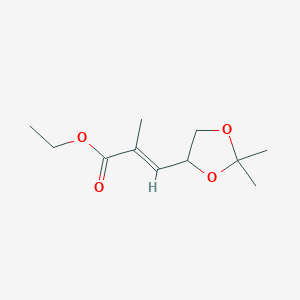

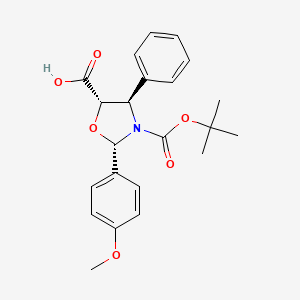
![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
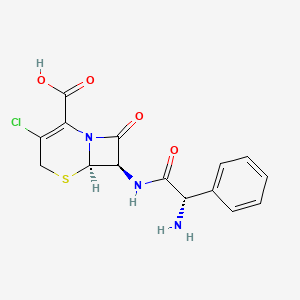
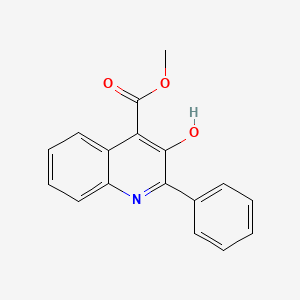
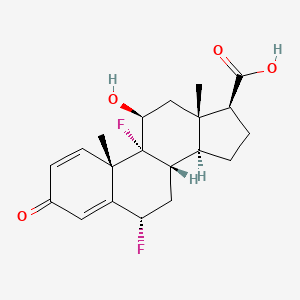
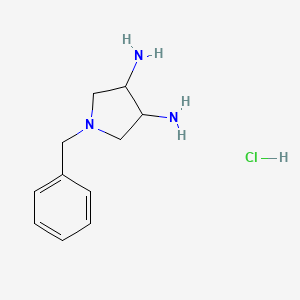
![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)
